molecular formula C22H24N2O2S B2740421 1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea CAS No. 1448134-10-8

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea

Cat. No.: B2740421
CAS No.: 1448134-10-8
M. Wt: 380.51
InChI Key: ZZBWGZKMQQPYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea is a synthetic organic compound with a complex structure. It features a benzhydryl group, a methoxy group, and a thiophene ring, making it a molecule of interest in various fields of research due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea involves multiple steps. Typically, the preparation starts with the formation of the benzhydryl group, followed by the introduction of the methoxy group and the thiophene ring. The final step involves the formation of the urea linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea can be compared with other compounds that have similar structural features, such as:

    1-Benzhydryl-3-(2-methoxy-2-phenylethyl)urea: This compound lacks the thiophene ring, which may result in different chemical and biological properties.

    1-Benzhydryl-3-(2-methoxy-2-(4-methylphenyl)ethyl)urea: The presence of a methylphenyl group instead of a thiophene ring can lead to variations in reactivity and application.

Properties

IUPAC Name

1-benzhydryl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-13-14-20(27-16)19(26-2)15-23-22(25)24-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,19,21H,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBWGZKMQQPYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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